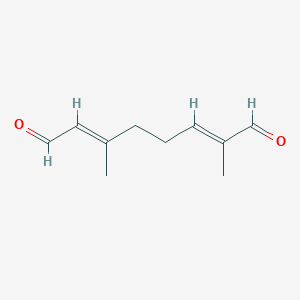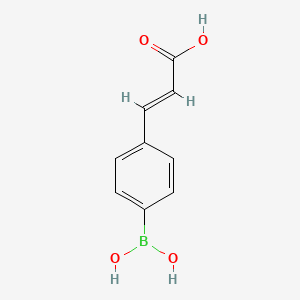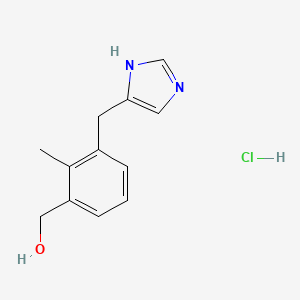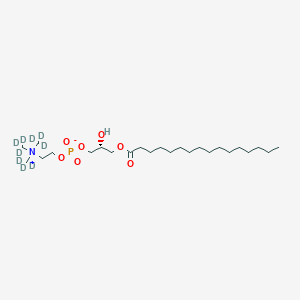
N-ヒドロキシロピニロール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is of significant interest due to its potential pharmacological properties and its role in scientific research.
科学的研究の応用
N-Hydroxy Ropinirole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving dopamine agonists and their derivatives.
Biology: It is used in research related to neurotransmitter activity and receptor binding.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of advanced drug delivery systems and pharmaceutical formulations.
作用機序
Target of Action
N-Hydroxy Ropinirole Hydrochloride is a non-ergoline dopamine agonist with high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . Dopamine receptors are primarily found in the central nervous system and play a crucial role in a variety of functions including motor control, cognition, and reward.
Mode of Action
Biochemical Pathways
The major metabolic pathways of N-Hydroxy Ropinirole Hydrochloride are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
The molecular and cellular effects of N-Hydroxy Ropinirole Hydrochloride’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in motor function, particularly in conditions such as Parkinson’s disease . Additionally, ropinirole has been shown to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxy Ropinirole Hydrochloride. For instance, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of a new dimeric degradant in ropinirole extended-release tablets . This suggests that the formulation and storage conditions of the drug can impact its stability and efficacy.
生化学分析
Biochemical Properties
N-Hydroxy Ropinirole Hydrochloride acts as a D2, D3, and D4 dopamine receptor agonist with highest affinity for D3 . It is weakly active at the 5-HT2, α2 receptors and is said to have virtually no affinity for the 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adreno receptors . N-Hydroxy Ropinirole Hydrochloride binds to opiate receptors with low affinity .
Cellular Effects
The cellular effects of N-Hydroxy Ropinirole Hydrochloride are primarily due to its stimulatory effects on central postsynaptic dopamine D2 receptors within the caudate-putamen in the brain . This stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxy Ropinirole Hydrochloride is related to its ability to stimulate the dopamine D2 receptors . This stimulation results in changes in gene expression and enzyme activation, which ultimately leads to its therapeutic effects .
Temporal Effects in Laboratory Settings
In the stability testing of N-Hydroxy Ropinirole Hydrochloride extended-release tablets, a new degradant was observed . This degradant, a dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit, was formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose .
Metabolic Pathways
The hydroxy metabolite of N-Hydroxy Ropinirole Hydrochloride is rapidly glucuronidated . This suggests that it is involved in glucuronidation metabolic pathways, interacting with enzymes and cofactors involved in this process .
Transport and Distribution
N-Hydroxy Ropinirole Hydrochloride is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . This suggests that it interacts with various transporters and binding proteins, influencing its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Ropinirole Hydrochloride involves several steps. One common method starts with the preparation of Ropinirole, which is synthesized through a series of reactions including addition, hydrolysis, decarboxylation, and reductive cyclization . The N-Hydroxy derivative is then obtained by introducing a hydroxyl group into the Ropinirole structure under controlled conditions.
Industrial Production Methods
Industrial production of N-Hydroxy Ropinirole Hydrochloride typically involves large-scale synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as crystallization and recrystallization to achieve the desired chemical purity .
化学反応の分析
Types of Reactions
N-Hydroxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Hydroxy Ropinirole Hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
類似化合物との比較
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
N-Hydroxy Ropinirole Hydrochloride is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to other dopamine agonists. This modification can potentially enhance its efficacy and reduce side effects, making it a valuable compound for further research and development .
特性
CAS番号 |
1542267-72-0 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC名 |
4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20;/h5-7,20H,3-4,8-12H2,1-2H3;1H |
InChIキー |
BVEOQANBIKVIDS-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O.Cl |
同義語 |
4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)





